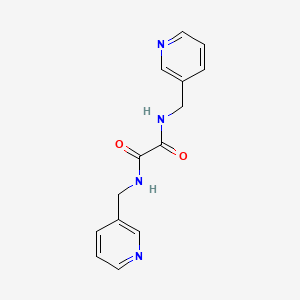
N,N'-Bis(3-pyridylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-pyridylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 3-pyridylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-pyridylmethyl)oxamide can be synthesized through a condensation reaction between 3-pyridylmethylamine and oxalic acid diethyl ester. The reaction typically involves the following steps:
Preparation of 3-pyridylmethylamine: This can be synthesized by the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride.
Condensation Reaction: The 3-pyridylmethylamine is then reacted with oxalic acid diethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3-pyridylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-pyridylmethyl)oxamide undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions such as copper, manganese, and zinc.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc(II) acetate in an aqueous or organic solvent.
Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Formation of metal-organic frameworks (MOFs) or coordination polymers.
Substitution Products: Derivatives with modified pyridyl groups, depending on the substituents introduced.
Scientific Research Applications
N,N’-Bis(3-pyridylmethyl)oxamide has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their magnetic and fluorescent properties.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its ability to form complexes with metal ions that are relevant in biological systems.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-pyridylmethyl)oxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridyl groups. This coordination can influence the electronic properties of the metal ions, leading to various effects such as changes in magnetic properties or fluorescence. The compound can also form hydrogen bonds with other molecules, contributing to its stability and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-pyridylmethyl)oxamide: Similar structure but with 2-pyridylmethyl groups instead of 3-pyridylmethyl groups.
N,N’-Bis(4-pyridylmethyl)oxamide: Contains 4-pyridylmethyl groups.
Uniqueness
N,N’-Bis(3-pyridylmethyl)oxamide is unique due to the position of the pyridyl groups, which can influence its coordination behavior and the properties of the resulting complexes. The 3-pyridylmethyl groups provide a specific spatial arrangement that can lead to distinct magnetic and fluorescent properties compared to its 2- and 4-pyridylmethyl counterparts .
Properties
CAS No. |
196491-43-7 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N'-bis(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-9-11-3-1-5-15-7-11)14(20)18-10-12-4-2-6-16-8-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI Key |
BNXGAGLVOASELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641132.png)
![3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11641145.png)
![10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)
![2-Methoxyethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11641178.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641199.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![3-(4-fluorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641208.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641215.png)
